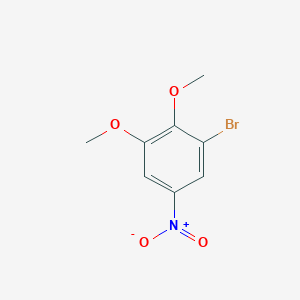![molecular formula C9H4BrNS B13678343 6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
6-Bromobenzo[b]thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromobenzonitrile with thioglycolic acid under microwave irradiation in the presence of triethylamine and dimethyl sulfoxide (DMSO) at 130°C . This method provides a rapid and efficient route to the desired compound with high yields.
Industrial Production Methods
Industrial production of 6-Bromobenzo[b]thiophene-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Coupling Reactions: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
6-Bromobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices
Mecanismo De Acción
The mechanism of action of 6-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitrile group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromobenzo[b]thiophene-2-carbonitrile
- 3-Bromobenzo[b]thiophene-6-carbonitrile
- 2-Bromobenzo[b]thiophene
Uniqueness
6-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H4BrNS |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H |
Clave InChI |
AFUZBDUCVLNURC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)


![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)






